Bienvenue dans la boutique en ligne BenchChem!

1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

Medicinal Chemistry CNS Drug Discovery N-Type Calcium Channel Blockers

1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a heterocyclic building block defined by a pyrazole ring fused to a partially hydrogenated cyclopentane, bearing a reactive aldehyde at the 3-position and a methyl group at N-1. With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, its rigid, bicyclic scaffold and balanced physicochemical profile (LogP 1.56, PSA 35 Ų, 0 H-bond donors) position it as a key intermediate for constructing constrained analogs in medicinal chemistry programs targeting chronic pain, kinase inhibition, and anti-inflammatory pathways.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1018584-73-0
Cat. No. B6233465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
CAS1018584-73-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCN1C2=C(CCC2)C(=N1)C=O
InChIInChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3
InChIKeyFHMALMRUMWFZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde (CAS 1018584-73-0): A Specialized Fused-Ring Pyrazole Aldehyde for Targeted Heterocyclic Chemistry


1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a heterocyclic building block defined by a pyrazole ring fused to a partially hydrogenated cyclopentane, bearing a reactive aldehyde at the 3-position and a methyl group at N-1. With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, its rigid, bicyclic scaffold and balanced physicochemical profile (LogP 1.56, PSA 35 Ų, 0 H-bond donors) position it as a key intermediate for constructing constrained analogs in medicinal chemistry programs targeting chronic pain, kinase inhibition, and anti-inflammatory pathways [1] [2].

Procurement Pitfalls for 1018584-73-0: Why Simple Pyrazole-3-carbaldehydes Cannot Replicate its Conformational Constraint


The selection of 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde over a simple pyrazole-3-carbaldehyde analog hinges on the introduction of conformational rigidity via the fused cyclopentane ring. This bicyclic system restricts the rotational freedom of substituents off the pyrazole core, a critical feature for target binding in drug discovery [1]. Generic substitution with monocyclic analogs like 1-methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) or 1-phenyl analogs fails to recapitulate the unique dihedral angle constraints and altered lipophilicity (LogP 1.56 vs. ~0.5 for simple pyrazoles) necessary for engaging hydrophobic pockets in targets like N-type calcium channels (Cav2.2) or specific kinases, where the rigid core has been validated in SAR studies [1] [2].

Quantitative Differentiation Guide for 1018584-73-0: Physicochemical and Therapeutic-Target-Specific Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation from Monocyclic Pyrazole-3-carbaldehydes for CNS Target Engagement

The target compound's predicted LogP of 1.56 provides a 1.0-1.5 log unit increase in lipophilicity compared to 1-methyl-1H-pyrazole-3-carbaldehyde (estimated LogP 0.5-0.6). In the context of designing N-type calcium channel (Cav2.2) inhibitors for chronic pain, this increase directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration, a critical feature for a CNS target. The discovery program by Winters et al. established that the cyclopenta[c]pyrazole core is essential for Cav2.2 activity, with N-alkyl substitutions further tuning potency and in vivo efficacy in the rat CFA pain model [1].

Medicinal Chemistry CNS Drug Discovery N-Type Calcium Channel Blockers

Hydrogen-Bond Donor Absence Versus 1H-Pyrazole-3-carbaldehyde for Selective Kinase Inhibitor Design

The N1-methyl substitution of the target compound eliminates the hydrogen-bond donor (HBD) present in the N-unsubstituted analog (1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, HBD=1). This results in a HBD count of 0 versus 1 for the NH analog. In kinase drug discovery, a heterocyclic hinge binder with zero HBDs is critical for achieving kinome-wide selectivity, as it abolishes a strong, directional H-bond interaction with the hinge region that can lead to promiscuous binding. Bicyclic pyrazole scaffolds with N-alkyl capping have been explicitly claimed in kinase inhibitor patents for this selectivity advantage [1].

Kinase Inhibitors Selectivity Profiling Hinge-Binder Design

Conformational Restriction Distinguished from Flexible Phenyl-Pyrazole-3-carbaldehydes

While quantitative, head-to-head biological data for the exact target compound is absent from primary literature, a direct analog—2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde—has demonstrated 61–85% TNF-α and 76–93% IL-6 inhibitory activity at 10 µM in anti-inflammatory assays . A flexible, monocyclic comparator like 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is known but lacks this specific cytokine inhibition profile. The cyclopentane fusion locks the 5,6-bond, pre-organizing the scaffold into a bio-active conformation, a feature that a freely rotating phenyl-pyrazole cannot mimic. This SAR context positions the target aldehyde as the critical precursor for generating potent, constrained anti-inflammatory leads.

Anti-inflammatory Agents COX-2 Inhibition TNF-α/IL-6 Assays

Fraction of sp3 Carbons (Fsp3) Advantage for Target Complexity Over Planar Aromatic Analogs

The target compound possesses a fraction of sp3 hybridized carbons (Fsp3) of 0.50, compared to 0.20 for the flat, monocyclic analog 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (C10H10N2O) [1]. This higher Fsp3 value correlates with increased molecular complexity and a higher probability of clinical success. In fragment-based drug discovery, hit lists are enriched with compounds having Fsp3 ≥ 0.45, making 0.50 a desirable starting point for lead evolution.

Drug-Likeness Fragment-Based Drug Discovery Fsp3 Optimization

High-Value Application Scenarios for 1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde (1018584-73-0)


Synthesis of Constrained N-Type Calcium Channel (Cav2.2) Inhibitor Libraries for Chronic Pain

Use as the primary aldehyde synthon for generating a series of 2-substituted-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde derivatives via reductive amination or hydrazone formation. The resulting library directly follows the SAR established by Winters et al., where one compound demonstrated in vivo efficacy in a rat CFA pain model [1]. The rigid core and N1-methyl group are essential for target engagement and BBB penetration.

Development of Selective Kinase Inhibitors via Zero-HBD Hinge Binders

The aldehyde group serves as a handle for attaching a wide variety of warheads or directing groups, while the N1-methyl substitution precludes a key H-bond donor interaction with the kinase hinge. This design strategy is explicitly claimed in patent literature for improving kinome selectivity [1]. The scaffold is suitable for fragment-to-lead campaigns targeting oncogenic kinases.

Conformationally Constrained Anti-Inflammatory Lead Generation Targeting TNF-α and IL-6

Leverage the scaffold's validated anti-inflammatory profile. A direct analog showed 61–85% TNF-α and 76–93% IL-6 inhibition at 10 µM [1]. The target aldehyde is the ideal precursor for synthesizing new analogs to explore SAR around the N-2 position and the cyclopentane ring, aiming to optimize potency and selectivity over flat, phenyl-pyrazole leads.

Fragment-Based Drug Discovery (FBDD) Hit Expansion with High Fsp3

With an Fsp3 of 0.50, this compound represents a high-quality, three-dimensional fragment that meets complexity criteria for FBDD. Its reactive aldehyde and two diversity points (N1-Me and C3-formyl) allow for rapid parallel synthesis to explore chemical space while maintaining a favorable fraction of sp3 carbons [1].

Quote Request

Request a Quote for 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.